molecular formula C11H11BrO2 B15095927 2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester

2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester

Cat. No.: B15095927
M. Wt: 255.11 g/mol
InChI Key: APTKTAVEUREZBJ-VOTSOKGWSA-N
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Description

2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester is a chemical compound with the molecular formula C11H11BrO2. It is also known as methyl o-(bromomethyl)cinnamate. This compound is a derivative of cinnamic acid, where the phenyl group is substituted with a bromomethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester typically involves the esterification of 3-[2-(bromomethyl)phenyl]propenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to achieve high yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include primary alcohols.

Scientific Research Applications

2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. The ester group can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s reactivity makes it a valuable tool in synthetic chemistry and biological studies.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, methyl ester (Methyl cinnamate): This compound lacks the bromomethyl group and has different reactivity and applications.

    2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, methyl ester: This isomer has the bromomethyl group attached to a different position on the propenoic acid chain, leading to different chemical properties.

Uniqueness

2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other cinnamate derivatives

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl (E)-3-[2-(bromomethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-7H,8H2,1H3/b7-6+

InChI Key

APTKTAVEUREZBJ-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1CBr

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1CBr

Origin of Product

United States

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